Product packaging for Pyroglutamylalanine amide(Cat. No.:CAS No. 100462-32-6)

Pyroglutamylalanine amide

Cat. No.: B028634
CAS No.: 100462-32-6
M. Wt: 199.21 g/mol
InChI Key: CLNSLBYOSNFAOC-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyroglutamylalanine amide is a synthetic dipeptide recognized in biochemical research as a potent cognitive-enhancing, or nootropic, compound. It is a peptide analog of the racetam class of nootropics, designed to investigate mechanisms of learning and memory. Research indicates this compound effectively restores hippocampal long-term potentiation (LTP), a key cellular mechanism underlying learning and memory, which has been impaired by factors such as prenatal or acute ethanol exposure . Studies conducted on animal models demonstrate its potential to normalize brain functions disturbed by antenatal alcoholization and to correct cognitive deficits resulting from intrauterine hypoxia . The compound has also been shown to modulate the formation of long-term memory, with effects observed even when administration is delayed after training sessions . Its proposed mechanism of action, based on electrophysiological data, involves the potentiation of synaptic transmission and plasticity within the hippocampus, a critical brain region for memory formation . This product is supplied as a high-purity powder for in vitro research applications. WARNING: This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O3 B028634 Pyroglutamylalanine amide CAS No. 100462-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100462-32-6

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

(2S)-N-[(2R)-1-amino-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C8H13N3O3/c1-4(7(9)13)10-8(14)5-2-3-6(12)11-5/h4-5H,2-3H2,1H3,(H2,9,13)(H,10,14)(H,11,12)/t4-,5+/m1/s1

InChI Key

CLNSLBYOSNFAOC-UHNVWZDZSA-N

SMILES

CC(C(=O)N)NC(=O)C1CCC(=O)N1

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCC(=O)N1

Synonyms

L-pyroglutamyl-D-alanine amide
pyroglutamylalanine amide

Origin of Product

United States

Structural Elucidation and Conformational Analysis

Crystal Structure Investigations of Pyrrolidonecarboxylic Acid Derivatives

Direct crystallographic data for Pyroglutamylalanine (B12437793) amide is not extensively documented in publicly accessible databases. However, the structure can be understood by analyzing its parent compound, L-Pyroglutamic acid (also known as 5-oxoproline). rsc.orgnih.govwikipedia.org The crystal structure of L-Pyroglutamic acid has been determined, revealing a monoclinic crystal system. rsc.org These investigations provide a foundational understanding of the bond lengths, angles, and puckering of the five-membered pyrrolidone ring, which is a core component of Pyroglutamylalanine amide. The structure is stabilized by a network of hydrogen bonds. rsc.org

Detailed crystallographic data for L-Pyroglutamic acid provides a model for the pyroglutamyl moiety in the target compound.

Crystallographic Data for L-Pyroglutamic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.14
b (Å)8.86
c (Å)9.32
β (°)116.5

Data sourced from the Journal of the Chemical Society, Perkin Transactions 2. rsc.org

Conformational Preferences and Flexibility of Amide Bonds

The restricted rotation around the peptide bond leads to the possibility of cis and trans isomers. nih.govd-nb.info In most peptide linkages, the trans conformation is energetically favored due to reduced steric hindrance between adjacent side chains. d-nb.inforesearchgate.net The conformation is defined by the omega (ω) torsional angle, with values typically clustering around 180° for trans and 0° for cis. While the trans form is predominant, the presence of a certain population of the cis conformer can exist in equilibrium and is crucial for the biological function of many proteins. d-nb.info Aromatic-proline sequences are particularly known to exhibit a higher propensity for cis amide bonds. nih.gov

Hydrogen bonding is a primary force dictating the three-dimensional structure and stability of peptides. libretexts.orglibretexts.orgyoutube.com In this compound, the amide proton (N-H) of the alanine (B10760859) residue and the lactam N-H within the pyroglutamate (B8496135) ring can act as hydrogen bond donors. The carbonyl oxygens of the lactam, the peptide bond, and the terminal amide serve as hydrogen bond acceptors. libretexts.org These interactions can be intramolecular, leading to the formation of stable turn structures, or intermolecular, promoting association between molecules in solution or in the solid state. quora.com Carboxylic acids, for example, are known to form stable cyclic dimers through intermolecular hydrogen bonding, which significantly raises their boiling points compared to corresponding alcohols. libretexts.org

Spectroscopic Techniques in Conformational Analysis

Spectroscopic methods are indispensable for probing the conformational landscape of peptides in solution, providing data that complements solid-state crystal structures.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules like this compound. azom.com The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment and, therefore, to the molecular conformation.

Because the interconversion between cis and trans isomers is often slow on the NMR timescale, separate signals for the two forms can be observed. d-nb.info Key diagnostic signals include:

Amide Protons (N-H) : The chemical shift of the amide proton is sensitive to hydrogen bonding. These signals often appear as broad singlets at room temperature due to the nuclear properties of the adjacent ¹⁴N atom and chemical exchange. libretexts.orgresearchgate.net

Alpha-Protons (α-H) : The chemical shifts of the α-protons on the pyroglutamate and alanine residues differ significantly between the cis and trans isomers. For instance, in N-acetyl-d-glucosamine, the H2 signals of the cis forms are shifted upfield compared to the trans forms. d-nb.info

Typical ¹H NMR Chemical Shift Observations for Amide Isomers

ProtonObservationReason
Amide (N-H)Signals for cis and trans forms can be distinct. Often broad.Slow cis/trans interconversion; quadrupole moment of ¹⁴N. libretexts.orgresearchgate.net
Alpha (α-H)Different chemical shifts for cis and trans isomers.Changes in the local magnetic environment due to carbonyl anisotropy. d-nb.info

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds and is particularly useful for analyzing the secondary structure of peptides. ucf.edu The amide group gives rise to several characteristic absorption bands, with the Amide I and Amide II bands being the most informative. libretexts.org

Amide I Band (1600-1700 cm⁻¹) : This band arises primarily from the C=O stretching vibration. libretexts.org Its precise frequency is sensitive to hydrogen bonding and the peptide's secondary structure. For example, absorptions around 1650-1660 cm⁻¹ are often associated with α-helical structures, while frequencies in the 1620-1640 cm⁻¹ range are indicative of β-sheet conformations. nih.gov

Amide II Band (1510-1580 cm⁻¹) : This band results from a combination of N-H in-plane bending and C-N stretching vibrations. acs.org

Studies on pyroglutamylated peptides have utilized isotope-edited FTIR to distinguish conformational changes. For instance, in pyroglutamylated amyloid-β peptides, a major peak around 1628-1637 cm⁻¹ was assigned to β-sheet structures, while a component around 1670-1673 cm⁻¹ was attributed to β-turns. nih.gov Significant fractions of α-helical content were indicated by spectral features in the 1650-1660 cm⁻¹ region. nih.gov

Characteristic IR Amide Bands and Structural Correlation

IR BandApproximate Frequency (cm⁻¹)Associated Structure
Amide I1650 - 1660α-Helix nih.gov
Amide I1620 - 1640β-Sheet nih.gov
Amide I1670 - 1673β-Turn nih.gov

Degradation and Metabolic Pathways

Enzymatic Hydrolysis of Pyroglutamyl-Containing Peptides and Amides

The breakdown of peptides and amides featuring an N-terminal pyroglutamic acid (pGlu) is a key biological process facilitated by a specific class of enzymes. ontosight.ai This enzymatic action is crucial for protein maturation, the regulation of peptide hormones, and protein degradation. ontosight.ai The primary mechanism involves a nucleophilic attack on the carbonyl carbon of the pyroglutamyl bond, leading to its hydrolysis. ontosight.ai

Pyroglutamyl aminopeptidases (pGluAPs) are enzymes that specialize in removing pyroglutamic acid residues from the N-terminus of peptides and proteins. ontosight.aithieme-connect.com There are distinct types of pGluAPs with varying specificities.

Pyroglutamyl Aminopeptidase (B13392206) I (pGluAP I): This enzyme is mainly found in the cytosolic compartment of cells and is characterized by its broad substrate specificity. thieme-connect.com It is capable of cleaving the N-terminal pyroglutamyl residue from a wide array of biologically active peptides. thieme-connect.com Research involving pGluAP purified from the soluble fraction of guinea-pig brain has demonstrated its ability to hydrolyze the peptide bond in the dipeptide pyroglutamyl alanine (B10760859). nih.gov

Pyroglutamyl Aminopeptidase II (pGluAP II): In contrast to pGluAP I, this enzyme is a membrane-bound metalloenzyme. thieme-connect.comresearchgate.net Its substrate specificity is narrow, primarily restricted to Thyrotropin-Releasing Hormone (TRH) and very similar peptides. thieme-connect.comresearchgate.netresearchgate.net Its action is inhibited by metal chelators like EDTA. researchgate.netresearchgate.net

The table below summarizes the characteristics of different pGluAP enzymes and their known substrates, highlighting the confirmed hydrolysis of pyroglutamyl alanine.

Enzyme TypeLocationSpecificityAction on Pyroglutamyl AlanineReference(s)
pGluAP I CytosolicBroad (TRH, GnRH, Neurotensin, etc.)Hydrolyzes thieme-connect.comnih.gov
pGluAP II Membrane-boundNarrow (Primarily TRH)Not a primary substrate thieme-connect.comresearchgate.net
Thyroliberinase SerumNarrow (TRH and close analogs)Not a primary substrate thieme-connect.comresearchgate.net

Post-proline cleaving enzymes (PPCEs) and dipeptidyl aminopeptidases are other significant players in peptide metabolism. nih.govresearchgate.net

Post-Proline Cleaving Enzymes (PPCEs): These enzymes, also known as prolyl endopeptidases, are serine proteases that specifically hydrolyze peptide bonds on the C-terminal side of proline residues. preprints.orgdcu.ie

Dipeptidyl Aminopeptidases: These exopeptidases cleave dipeptide units from the N-terminus of peptides, with a high specificity for proline at the penultimate position. researchgate.netdcu.ie

Given that the structure of pyroglutamylalanine (B12437793) amide lacks a proline residue, these enzymes are not expected to be involved in its primary degradation pathway. nih.govnih.gov Their activity is strictly dependent on the presence of proline in the substrate peptide chain. researchgate.netpreprints.org

The hydrolysis of the C-terminal amide bond in pyroglutamylalanine amide is another critical step in its metabolism. While the stability of amide bonds is high, various proteolytic enzymes can catalyze their cleavage. science.govuregina.ca Nature employs enzymes like serine proteases, which possess active sites capable of binding to specific amino acids and activating the amide bond for hydrolysis. mdpi.com Although the specific amidase responsible for cleaving the bond in this compound is not explicitly identified in the reviewed literature, the existence of enzymes that hydrolyze diverse amide compounds is well-established. science.gov This transformation is a key step in the bioconversion of many amide-containing molecules. science.gov

Bioconversion of Amide Prodrugs in Biological Systems

Amide-containing molecules can function as prodrugs, which are inactive compounds that undergo enzymatic conversion in the body to release an active parent drug. nih.gov This strategy can improve a drug's pharmacokinetic properties. nih.gov The stability of the amide bond makes amide prodrugs an area of interest for achieving more controlled drug release. nih.gov

Studies on brain tissue have provided direct evidence for the degradation of pyroglutamyl-containing peptides. Research using the soluble fraction of guinea-pig brain homogenates identified a pyroglutamate (B8496135) aminopeptidase capable of hydrolyzing various peptides, including the dipeptide pyroglutamyl alanine. nih.gov This demonstrates a clear enzymatic pathway for the initial cleavage of the pyroglutamyl residue within the central nervous system. nih.gov The subsequent cleavage of the remaining alanine amide would be carried out by other amidases present in the brain tissue. For some amide prodrugs targeting the brain, aminopeptidase B has been identified as a key enzyme in their bioconversion. nih.gov

The rate at which amide bonds are hydrolyzed can vary significantly between different species. This has important implications for preclinical studies and the translation of findings to humans. Research investigating the hydrolysis of an amide-containing prostaglandin (B15479496) analog in plasma demonstrated marked differences in enzymatic activity across several species. science.gov These findings suggest that the enzymatic machinery responsible for amide bioconversion is not uniformly expressed or active.

The table below presents the rank order of plasma amide hydrolytic activity observed across different species.

SpeciesRelative Amide Hydrolytic ActivityReference(s)
RatHighest science.gov
Guinea PigHigh science.gov
MonkeyIntermediate science.gov
HumanIntermediate science.gov
DogLowest science.gov

Factors Influencing Amide Bond Stability in Biological Milieu

The inherent stability of the amide bond is a cornerstone of biochemistry, providing the structural integrity of proteins and peptides. This stability arises from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double-bond character to the carbon-nitrogen bond. nih.gov This resonance makes the amide bond approximately 100 times more stable against hydrolysis than an ester bond. wikipedia.org In a biological environment, the half-life of a typical peptide bond at pH 7 can be hundreds of years, underscoring its resistance to spontaneous cleavage. nih.govnih.gov However, this stability is not absolute. The degradation of peptides like this compound is a regulated process influenced by various physicochemical and enzymatic factors within the biological milieu. The cleavage of the amide bond is essential for the metabolic processing of peptides and the termination of their biological signals. This process is generally catalyzed by enzymes, but is also significantly affected by local pH and the presence of metal ions.

pH and Metal Ion Effects on Hydrolysis

The rate of amide bond hydrolysis is profoundly influenced by the pH of the surrounding medium. While generally stable in the neutral pH range of 5 to 9, where the reaction is dominated by the direct, uncatalyzed attack of water, the stability decreases under strongly acidic or alkaline conditions. nih.govwikipedia.org In acidic solutions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Conversely, in basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, leading to hydrolysis. rsc.org

Metal ions are significant catalysts of amide bond hydrolysis. nih.gov Divalent cations such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) can substantially accelerate the cleavage of peptide bonds. nih.govrsc.org These ions can function as Lewis acids, binding to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack. wikipedia.org Studies on various peptides and amide-containing compounds have demonstrated that the rate of metal-catalyzed hydrolysis often increases with pH in the neutral to slightly alkaline range (pH 7 to 9.5). nih.gov For instance, the degradation of the amide-containing drug lidocaine (B1675312) is significantly faster in the presence of Cu²⁺ and Fe²⁺ ions. nih.gov The catalytic effect of metal ions can be so pronounced that it may lead to a pH-independent reaction rate at pH values below 7, where the metal-ion-promoted attack of water becomes the dominant mechanism. rsc.org This catalytic activity is often inhibited by chelating agents like EDTA, which sequester the metal ions, confirming their direct involvement in the degradation process. nih.gov

Table 1: Influence of pH and Metal Ions on Amide Bond Hydrolysis

Factor Condition Effect on Hydrolysis Rate Reference
pH Strongly Acidic (pH < 5) Increased rate due to protonation of carbonyl oxygen. wikipedia.orgnih.gov
Neutral (pH ≈ 7) Very slow; high stability. nih.govnih.gov
Alkaline (pH > 9) Increased rate due to nucleophilic attack by OH⁻ ions. nih.govrsc.org
Metal Ions Divalent Cations (e.g., Cu²⁺, Zn²⁺) Significant rate enhancement. nih.govrsc.org
Metal Ions + Chelating Agent (EDTA) Inhibition of catalysis, confirming metal ion role. nih.gov

Structural Determinants of Degradation Rate

The specific amino acid sequence and the three-dimensional structure of a peptide are critical determinants of its degradation rate. For pyroglutamyl-containing peptides, the primary site of enzymatic attack is the peptide bond immediately following the pyroglutamyl (pGlu) residue. Enzymes known as pyroglutamate aminopeptidases specialize in cleaving this bond. nih.gov

The nature of the amino acid in the second position (the alanine in this compound) is crucial. Research has shown that pyroglutamate aminopeptidases can hydrolyze peptides like pyroglutamyl alanine and pyroglutamyl valine, but not pyroglutamyl proline. nih.gov The rigid, cyclic structure of proline can sterically hinder the enzyme's active site, preventing efficient binding and catalysis. This highlights the importance of the adjacent residue's side chain and its conformational flexibility in determining susceptibility to enzymatic degradation.

Table 2: Structural Factors Affecting Amide Bond Degradation

Structural Feature Example Impact on Degradation Reference
Adjacent Amino Acid Proline (e.g., in Pyroglutamyl proline) Decreases degradation rate due to steric hindrance. nih.gov
Alanine (e.g., in Pyroglutamylalanine) Allows for enzymatic cleavage by pyroglutamate aminopeptidase. nih.gov
Resonance Disruption β-Lactam rings Increases lability and ease of hydrolysis due to ring strain. masterorganicchemistry.com
Steric Shielding Introduction of bulky groups near the amide bond Increases metabolic stability by preventing enzymatic access. nih.gov

Preclinical Pharmacological Activities and Biological Effects

Synaptic Plasticity Modulation in Neural Systems

The research on pyroglutamylalanine (B12437793) amide highlights its role as a modulator of synaptic plasticity. nih.gov The compound's ability to restore LTP in the hippocampus of rats exposed to ethanol (B145695) is a direct demonstration of its influence on synaptic strength. nih.gov This restoration of a crucial form of synaptic plasticity suggests that pyroglutamylalanine amide can positively influence the neural circuits responsible for cognitive functions. nih.gov The mechanisms underlying this modulation may involve interactions with various neurotransmitter systems and signaling pathways that regulate synaptic efficacy. frontiersin.orgelifesciences.org

Interactions with Neurological Processes in Preclinical Settings

The effects of this compound appear to extend to broader neurological processes beyond synaptic plasticity. The restoration of normal neurological function after insults like prenatal ethanol exposure indicates an interaction with the developmental and adaptive processes of the brain. nih.gov

The provided search results focus heavily on the compound's effects on ethanol-induced deficits. However, the principles of synaptic plasticity and cognitive function are relevant to a wide range of neurological conditions. frontiersin.orgbvsalud.org For instance, impaired LTP is a feature of various neurodegenerative models. mdpi.com Therefore, the ability of this compound to restore LTP could have implications for other conditions characterized by synaptic dysfunction.

Summary of Preclinical Findings for this compound

Area of Investigation Key Finding Model System Reference
Nootropic Activity Restored hippocampal LTP impaired by ethanol. Rat hippocampal slices nih.gov
Cognitive Enhancement Implied through LTP restoration, a key memory mechanism. Rat hippocampal slices nih.gov
Synaptic Plasticity Reversed ethanol-induced deficits in synaptic plasticity. Rat hippocampal slices nih.gov
Neurological Interactions Counteracted the detrimental effects of ethanol on neural function. Rats (prenatal exposure) and hippocampal slices nih.gov

Molecular Mechanisms of Action

Enzyme-Substrate Interactions in Degradation Pathways

The principal degradation pathway for pyroglutamyl-containing peptides and amides involves cleavage by pyroglutamyl peptidases (PGPs). These enzymes specifically hydrolyze the N-terminal pyroglutamyl (pGlu) residue. There are two main types of PGPs: Pyroglutamyl Peptidase I (PGP I), a cytosolic cysteine peptidase, and Pyroglutamyl Peptidase II (PGP II), a membrane-bound zinc metallopeptidase. ebi.ac.ukportlandpress.comdcu.ie

Active Site Characterization of Pyroglutamyl Peptidases

The active sites of PGP I and PGP II are distinct, reflecting their different catalytic mechanisms.

Pyroglutamyl Peptidase I (PGP I): PGP I, also known as pyrrolidone carboxyl peptidase, is a cysteine protease that removes N-terminal pyroglutamyl residues from a wide range of peptides. ebi.ac.uk Its active site features a catalytic triad (B1167595) composed of Cysteine (Cys), Histidine (His), and Aspartic acid (Asp). ebi.ac.uk In Bacillus amyloliquefaciens PGP I, these residues are Cys144, His168, and Asp81. ebi.ac.ukdcu.ie The catalytic mechanism proceeds as follows:

His168 acts as a general base, deprotonating the thiol group of Cys144. ebi.ac.uk

The activated Cys144 nucleophilically attacks the carbonyl carbon of the pyroglutamyl residue's peptide bond. ebi.ac.uk

A tetrahedral intermediate is formed, which is stabilized by an oxyanion hole. Unlike many conventional peptidases, the oxyanion hole in PGP I is formed by the guanidinium (B1211019) group of an Arginine residue (Arg91) and the backbone amide of Cys144. ebi.ac.uk

His168 then acts as a general acid, protonating the nitrogen of the leaving group (the rest of the peptide, in this case, alanine (B10760859) amide), leading to the cleavage of the peptide bond and the formation of an acyl-enzyme intermediate. ebi.ac.uk

Finally, a water molecule, activated by His168, hydrolyzes the acyl-enzyme intermediate, releasing the pyroglutamic acid and regenerating the free enzyme. ebi.ac.uk

A hydrophobic pocket adjacent to the catalytic cysteine provides a specific binding site for the pyroglutamyl ring of the substrate. dcu.ie This pocket exhibits some conformational flexibility, which allows for optimal interaction with the substrate. dcu.ie

Pyroglutamyl Peptidase II (PGP II): PGP II is a zinc metallopeptidase with a high degree of specificity, primarily targeting Thyrotropin-Releasing Hormone (TRH). portlandpress.com Unlike PGP I, there is no experimental crystal structure for PGP II. However, sequence alignment places it in the M1 family of zinc metallopeptidases. portlandpress.com A hypothetical model of its active site has been developed based on mutational analysis. portlandpress.comresearchgate.net This model suggests the presence of a zinc-binding motif, which is highly conserved within the M1 family. portlandpress.com The catalytic mechanism is presumed to involve the zinc ion polarizing the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack by an activated water molecule.

Table 1: Characteristics of Pyroglutamyl Peptidases

Feature Pyroglutamyl Peptidase I (PGP I) Pyroglutamyl Peptidase II (PGP II)
Enzyme Class Cysteine Peptidase (C15 Family) portlandpress.com Zinc Metallopeptidase (M1 Family) portlandpress.com
Location Cytosolic ebi.ac.uk Membrane-bound (Ectopeptidase) portlandpress.com
Catalytic Residues Catalytic Triad (Cys, His, Asp) ebi.ac.uk Zinc-binding motif portlandpress.com
Substrate Specificity Broad (cleaves pGlu from various peptides) ebi.ac.uk Narrow (highly specific for TRH) portlandpress.comresearchgate.net
Oxyanion Hole Formed by Arg and Cys backbone ebi.ac.uk Not fully characterized
Inhibitors Thiol-reducing agents dcu.ie Competitive inhibitors like Glp-Asn-ProNH2 analogues researchgate.net

Mutational Analysis of Catalytic Residues

Site-directed mutagenesis studies have been instrumental in confirming the roles of key residues in the active site of pyroglutamyl peptidases.

For PGP I , mutational analysis of the enzyme from Pseudomonas fluorescens has provided significant insights. ebi.ac.ukoup.com Altering any of the catalytic triad residues (Cys, His, Asp) typically results in a dramatic loss of enzymatic activity, confirming their essential roles in catalysis. ebi.ac.uk For instance, in the Bacillus amyloliquefaciens enzyme, the catalytic residues Glu81, Cys144, and His166 are conserved in the human sequence, highlighting their fundamental importance across species. dcu.ie Mutagenesis of residues within the hydrophobic binding pocket has also been shown to affect substrate specificity and binding affinity. dcu.ie

For PGP II , while a detailed experimental structure is lacking, mutational analysis has been used to probe its hypothetical active site. portlandpress.comresearchgate.net Studies have revealed that eight of the nine cysteine residues in the extracellular domain are crucial for enzyme activity, likely through the formation of disulfide bridges that maintain the enzyme's structural integrity. researchgate.net Homology modeling and subsequent site-directed mutagenesis suggest that the enzyme's specificity for a pyroglutamyl residue is partly due to the neutralization of a potential aminopeptidase (B13392206) anionic binding site and the shortening of a side chain to better accommodate the pyroglutamyl ring in the catalytic site. researchgate.net

Table 2: Effects of Mutational Analysis on Pyroglutamyl Peptidase I Activity

Enzyme Source Mutated Residue Observation Reference
Pseudomonas fluorescens Catalytic Triad Residues Significant loss of activity ebi.ac.ukoup.com
Human Recombinant Y147F Altered stability and kinetics dcu.ie
Bacillus amyloliquefaciens Glu81, Cys144, His166 Confirmed as conserved catalytic residues dcu.ie

Potential Molecular Targets and Signaling Pathways (Hypothesized from Related Amides)

Given the scarcity of direct research on Pyroglutamylalanine (B12437793) amide, its potential molecular targets and involvement in signaling pathways are hypothesized based on the behavior of structurally related pyroglutamyl amides, such as TRH, and the enzymes that regulate them.

Enzyme Inhibition or Activation Mechanisms

Pyroglutamylalanine amide, as a substrate for PGP I, is unlikely to act as an inhibitor of this enzyme under normal physiological conditions. However, if present in very high concentrations, it could potentially compete with other pGlu-containing peptides for access to the PGP I active site, a phenomenon known as substrate inhibition.

More interestingly, analogues of pyroglutamyl amides have been developed as potent and specific inhibitors of PGP II . For example, replacing the histidine in TRH (pGlu-His-ProNH₂) with asparagine results in a competitive inhibitor, Glp-Asn-ProNH₂. researchgate.net Further modifications, such as extending the C-terminus with hydrophobic amino acids, have led to inhibitors with nanomolar potency. researchgate.net These inhibitors work by binding to the active site of PGP II without being hydrolyzed, thereby blocking the degradation of the natural substrate, TRH. researchgate.net It is conceivable that derivatives of this compound could be designed to act as inhibitors of PGP I or PGP II, potentially by mimicking the substrate's binding but being resistant to cleavage.

Interactions with Endogenous Signaling Systems

The primary way this compound might interact with endogenous signaling systems is by influencing the levels of pyroglutamyl peptidases or their natural substrates. Many biologically active peptides, including TRH, luteinizing hormone-releasing hormone (LHRH), and neurotensin, are N-terminally blocked by a pyroglutamyl residue. dcu.ie This modification protects them from degradation by general aminopeptidases. ebi.ac.uk

The degradation of these signaling peptides by PGPs is a critical step in terminating their signal. portlandpress.com If this compound were to accumulate to a level where it significantly competes for PGP I, it could indirectly prolong the half-life and action of other PGP I substrates. While PGP I's cytosolic location suggests a role in intracellular peptide processing or detoxification, its high levels in the brain cortex have been correlated with the inactivation of TRH. dcu.ie Therefore, by acting as a competitive substrate, this compound could theoretically modulate the signaling of neuropeptides like TRH in specific tissues.

Furthermore, the degradation of TRH by the ectoenzyme PGP II is a key mechanism for controlling its levels in the extracellular space, thereby regulating its signaling through TRH receptors. researchgate.net While this compound is not a known substrate for the highly specific PGP II, its structural similarity to the N-terminus of TRH raises the hypothetical possibility that it or its metabolites could interact with components of the TRH signaling system, although no direct evidence currently supports this.

Structure Activity Relationship Sar Studies

Impact of Stereochemistry (L- vs. D-alanine) on Biological Activity

The stereochemistry of the alanine (B10760859) residue is a critical determinant of the biological effects of pyroglutamylalanine (B12437793) amide. The substitution of the naturally occurring L-alanine with its D-enantiomer can significantly alter the molecule's activity.

Research into the nootropic effects of these dipeptides has shown that the stereochemistry at the alanine position is crucial. For instance, the L-pyroglutamyl-D-alanine amide analog has demonstrated notable effects on long-term memory in rats. Interestingly, its effect was dependent on the training protocol used. In massed training schedules, the dipeptide improved contextual memory. vyssotski.ch Conversely, in spaced training, it had a negative effect on memory retrieval. vyssotski.ch This suggests that the different stereoisomers interact with distinct molecular pathways involved in memory consolidation, which are themselves influenced by the nature of the learning experience. vyssotski.ch The selectivity of L-pyroglutamyl-D-alanine amide's effect appears to be specific to contextual memory, as it did not produce significant changes in responses to conditioned sound signals. vyssotski.ch

While direct comparative studies detailing the activity of L-pyroglutamyl-L-alanine amide in the same models are not extensively available in the provided research, the pronounced and specific activity of the D-alanine analog underscores the importance of stereochemistry. In many biological systems, changing an amino acid from the L- to the D-form can dramatically alter peptide conformation, receptor binding, and susceptibility to enzymatic degradation.

Influence of Pyroglutamyl Moiety on Bioactivity

The N-terminal pyroglutamyl (pGlu) moiety, a cyclic lactam derived from glutamic acid or glutamine, is a key feature that confers specific properties to the peptide. researchgate.net Its presence is crucial for both stability and, in many cases, bioactivity.

The primary advantage of the pGlu residue is the protection it affords against enzymatic degradation. researchgate.net Peptides with an open N-terminal, such as those beginning with glutamine, are susceptible to cleavage by aminopeptidases. The cyclization to form the pyroglutamyl ring blocks this N-terminus, making the peptide resistant to these enzymes. researchgate.net This enhanced stability increases the bioavailability and half-life of the peptide in biological systems. sciopen.com

Furthermore, the hydrophobic γ-lactam ring of the pyroglutamyl residue can influence the peptide's interaction with receptors and enzymes. researchgate.net In the context of thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2), a well-studied pGlu-containing peptide, the pGlu residue is considered essential for receptor activation. oup.com Analogs where the pGlu is replaced or its ring is opened often show a dramatic loss of activity. oup.com For example, replacing the pGlu residue in TRH with its sulfonamido counterpart, (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid, was investigated to stabilize the molecule against hydrolysis by pyroglutamyl peptidase. researchgate.netnih.gov This highlights the dual role of the pGlu moiety: it is both a stabilizing element and a critical component for receptor interaction.

Amide Bond Modifications and Their Effect on Enzymatic Stability and Activity

The amide bonds in pyroglutamylalanine amide—the peptide bond between the pyroglutamyl and alanine residues, and the C-terminal amide—are potential sites for enzymatic cleavage. Modifications to these bonds can significantly impact the molecule's stability and activity.

Amide bonds are generally stable, but they are the targets of various proteases and peptidases. nih.gov The stability of the peptide bond can be enhanced by introducing modifications that are resistant to enzymatic hydrolysis. For example, incorporating unnatural amino acids or modifying the peptide backbone can increase resistance to proteolysis. nih.gov

Enzymes like pyroglutamyl peptidase specifically cleave the pGlu residue from the N-terminus of peptides. researchgate.netnih.gov The rate of this cleavage can be influenced by the nature of the adjacent amino acid. Studies on pyroglutamyl peptidase activity have used substrates like pyroglutamyl-alanine to measure kinetic parameters. researchgate.net Protecting the C-terminus with an amide group, as in this compound, can also influence enzyme kinetics and sensitivity of detection in assays. researchgate.net

Furthermore, the C-terminal amide is critical. Deamidation to form a free carboxylic acid is a known pathway for the metabolism of peptides like TRH, leading to inactivation. researchgate.net Therefore, the C-terminal amide group in this compound is vital for maintaining its biological activity by preventing rapid degradation by carboxypeptidases and contributing to receptor binding interactions, similar to its role in other bioactive peptides like luliberin. psu.edu

Comparison with Analogs for Defining Pharmacophoric Elements

To define the essential structural features for biological activity (the pharmacophore), this compound can be compared with its analogs. A pharmacophore model outlines the key molecular features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers, necessary for biological interaction. nih.govnih.gov

By studying analogs of related peptides like TRH, key pharmacophoric elements can be inferred. For TRH, the pharmacophore is understood to involve:

The Pyroglutamyl Ring: Essential for receptor activation and stability. oup.com Modifications that retain a similar cyclic structure, such as an oxooxazolidine carbonyl moiety, can sometimes maintain affinity for the TRH receptor. acs.org

The Central Amino Acid: The nature of the amino acid at this position significantly influences activity. In TRH, histidine is replaced with 3-(thiazol-4-yl)-L-alanine in some potent mimetics, indicating that the specific positioning of nitrogen and sulfur atoms in the heterocyclic ring is critical for activity and receptor binding. acs.org This suggests that for this compound, the small, neutral side chain of alanine is a key feature.

The C-terminal Amide: Crucial for activity. In TRH analogs, this group is often modified to prolineamide, which is important for interaction with specific subsites of degrading enzymes or receptors. researchgate.net

Comparing pyroglutamylalanine with other dipeptides like pGlu-Val and pGlu-His-Pro-NH2 against certain enzymes reveals differences in affinity, suggesting that the side chain of the second amino acid is a key determinant for enzyme interaction. researchgate.net For example, pyroglutamyl peptidase shows a higher affinity for tripeptides like TRH than for dipeptides such as pGlu-Ala. researchgate.net This indicates that while the pGlu-Ala structure contains core elements, additional residues can significantly enhance binding to specific biological targets.

The table below summarizes the inhibitory activity of various pGlu-containing peptides against pyroglutamyl-peptidase II (PPII), illustrating the importance of the amino acid sequence following the pGlu moiety.

CompoundStructureInhibitory Constant (Ki) against PPII
TRH AnalogpGlu-Asn-Pro-NH217.5 µM
Extended TRH AnalogpGlu-Asn-Pro-D-Tyr-D-Trp-NH2151 nM
Fluorescent TRH AnalogpGlu-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin1 nM

This table illustrates how modifications to the peptide chain C-terminal to the pGlu residue dramatically affect inhibitory potency against a specific degrading enzyme. Data sourced from studies on PPII inhibitors. researchgate.net

These comparisons show that the pharmacophoric elements of this compound consist of the stabilizing and activating pGlu ring, the specific size and nature of the alanine side chain, and the protective C-terminal amide group.

Peptidomimetic Design and Analog Development

Pyroglutamylalanine (B12437793) Amide as a Peptidomimetic Scaffold

Pyroglutamylalanine amide is a dipeptide derivative that incorporates key structural features rendering it a valuable scaffold for peptidomimetic design. Its structure consists of a pyroglutamic acid residue at the N-terminus, an alanine (B10760859) residue, and a C-terminal amide cap. Each of these components contributes to its potential as a starting point for the development of more complex and stable bioactive molecules.

The N-terminal pyroglutamyl residue is a cyclic lactam formed from the intramolecular cyclization of a glutamine or glutamic acid residue. ijmrhs.comnih.gov This modification is significant because it protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. nih.gov The presence of pyroglutamic acid is a common feature in many naturally occurring peptides and hormones, where it contributes to their conformational stability and resistance to enzymatic degradation. ijmrhs.comnih.gov This inherent stability makes the pyroglutamyl moiety an attractive feature to incorporate into peptidomimetic designs.

The central alanine residue provides a simple, non-bulky side chain (a methyl group), which can be a strategic starting point for modification. jpt.com Alanine's small size allows for considerable conformational flexibility, which can be systematically constrained or altered to explore the spatial requirements for binding to a biological target. jpt.com Furthermore, the alanine position can be substituted with other natural or non-canonical amino acids to probe structure-activity relationships (SAR).

Together, the pyroglutamyl N-terminus and the amide C-terminus provide a dipeptidic core that is shielded from the primary modes of enzymatic degradation, making this compound a robust and promising scaffold for further peptidomimetic development.

Strategies for Overcoming Peptide Limitations with Amide Modifications

While this compound possesses inherent stability features, further modifications can be introduced to enhance its properties and tailor its activity towards a specific biological target. These strategies often focus on the incorporation of non-canonical amino acids and the use of amide bond bioisosteres.

Incorporation of Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation into a peptide scaffold is a powerful strategy to introduce novel chemical and physical properties, improve metabolic stability, and constrain the peptide's conformation. wikipedia.org In the context of this compound, the alanine residue could be replaced by a variety of ncAAs to explore different structural and functional outcomes.

The introduction of D-amino acids, for instance, can render the peptide resistant to proteolysis by enzymes that specifically recognize L-amino acids. researchgate.net N-alkylation of the amide bond, such as the use of N-methyl alanine, can also increase proteolytic resistance and influence the peptide's conformation. researchgate.net Furthermore, the incorporation of cyclic amino acids or those with bulky side chains can introduce conformational constraints, locking the peptidomimetic into a specific bioactive conformation and potentially increasing its binding affinity and selectivity for its target.

Non-Canonical Amino Acid TypeExamplePotential Advantage in Peptidomimetic Design
D-Amino Acids D-AlanineIncreased resistance to proteolysis.
N-Alkylated Amino Acids N-Methyl-AlanineEnhanced proteolytic stability and altered conformation.
Cyclic Amino Acids 1-Aminocyclopropanecarboxylic AcidIntroduction of conformational constraints.
β-Amino Acids β-AlanineAltered backbone structure, resistance to proteases.

This table presents a selection of non-canonical amino acid types and their potential benefits in the design of peptidomimetics.

Amide Bond Bioisosteres for Enhanced Stability

The amide bond itself, while fundamental to peptide structure, can be a liability due to its susceptibility to enzymatic cleavage. Bioisosteric replacement of the amide bond is a key strategy in peptidomimetic design to enhance metabolic stability while maintaining the necessary structural and electronic properties for biological activity. upc.edursc.org A bioisostere is a chemical group that can replace another group without significantly altering the biological activity of the molecule.

In the case of this compound, the amide bond between the pyroglutamyl and alanine residues could be replaced with a variety of bioisosteric linkages. These replacements are designed to mimic the geometry and electronic character of the amide bond but are resistant to cleavage by proteases.

Common amide bond bioisosteres include:

Thioamides: Replacement of the amide carbonyl oxygen with sulfur.

Reduced amides (amines): Reduction of the carbonyl group to a methylene (B1212753) group.

Triazoles: A five-membered heterocyclic ring that can mimic the trans geometry of the peptide bond.

Alkenes: A carbon-carbon double bond can replace the amide bond, offering a rigid and stable linkage.

Amide Bond BioisostereChemical StructureKey Features
Thioamide -C(=S)-NH-Similar geometry to amide, altered hydrogen bonding.
Reduced Amide -CH₂-NH-Increased flexibility, loss of carbonyl oxygen.
1,4-Disubstituted 1,2,3-Triazole (Five-membered ring with 3 N atoms)Rigid, planar, mimics trans amide bond.
E-Alkene -CH=CH- (trans)Rigid, planar, stable to hydrolysis.

This table illustrates some common amide bond bioisosteres and their key characteristics relevant to peptidomimetic design.

The selection of an appropriate bioisostere depends on the specific requirements of the target interaction, as each replacement will have a unique impact on the molecule's conformation, flexibility, and hydrogen bonding capacity.

Rational Design Principles for Bioactive Peptidomimetics

The development of bioactive peptidomimetics from a scaffold like this compound follows a rational design process that integrates structural biology, computational modeling, and synthetic chemistry. The overarching goal is to create a molecule that retains the desired biological activity of a parent peptide while possessing improved pharmacological properties.

A key principle in rational design is the identification of the pharmacophore , which is the precise three-dimensional arrangement of functional groups responsible for the molecule's biological activity. upc.edu For a peptide, this involves determining which amino acid side chains and backbone elements are critical for target binding. Techniques like alanine scanning, where individual amino acids are systematically replaced with alanine, can help identify these key residues. nih.govmdpi.comnih.gov

Once the pharmacophore is understood, a scaffold is chosen or designed to hold these critical functional groups in the correct spatial orientation. This compound can serve as a simple initial scaffold, which can then be elaborated. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for visualizing how a peptidomimetic might interact with its target protein and for predicting the effects of chemical modifications. acs.org

The design process is typically iterative. A first-generation peptidomimetic is synthesized and tested for biological activity. The results of these tests then inform the design of the next generation of compounds, with modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. This cycle of design, synthesis, and testing continues until a lead compound with the desired profile is identified.

Analytical Methodologies in Research

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are a common method for measuring the activity of enzymes that act on pyroglutamyl peptides. These assays often utilize chromogenic or fluorogenic substrates that, upon enzymatic cleavage, release a molecule that can be detected by changes in light absorbance or fluorescence. biocompare.comnih.gov

A coupled enzyme assay is a frequently used spectrophotometric approach. nih.gov In this method, the product of the primary enzyme reaction serves as the substrate for a secondary (auxiliary) enzyme, which then generates a detectable signal. biocompare.com For instance, the activity of glutaminyl cyclase, which converts glutamine residues to pyroglutamate (B8496135), can be measured using a coupled assay. In this system, a chromogenic or fluorogenic substrate like L-glutamine-p-nitroanilide or L-glutaminyl-4-methylcoumarinylamide is first acted upon by glutaminyl cyclase. The resulting pyroglutamyl derivative is then cleaved by the auxiliary enzyme, pyroglutamyl aminopeptidase (B13392206), releasing a colored or fluorescent molecule that can be quantified. nih.gov

Fluorometric assays, a type of spectrophotometric assay, offer high sensitivity for detecting low concentrations of enzyme products. biocompare.comsav.sk These assays can use substrates such as pyroglutamyl-β-naphthylamide (pGlu-NNap) to measure the activity of enzymes like pyroglutamyl aminopeptidase. sav.sk The enzymatic release of β-naphthylamine is measured by its fluorescence, providing a direct correlation to enzyme activity. sav.sk Another example involves the use of a quenched-fluorimetric substrate, 4],>

The choice of substrate and detection method can be tailored to the specific enzyme and research question. For example, to differentiate between different types of peptidases, substrates with varying amino acid sequences can be employed. New substrates with the general formula Glp-Phe-Gln-X (where X is a chromogenic or fluorogenic group) have been developed for the specific assay of C1 family cysteine peptidases. frontiersin.org

Table 1: Examples of Spectrophotometric Assays for Enzymes Acting on Pyroglutamyl Compounds

Enzyme AssayedSubstrateDetection MethodAuxiliary EnzymeReference
Glutaminyl CyclaseL-glutamine-p-nitroanilideColorimetricPyroglutamyl aminopeptidase nih.gov
Glutaminyl CyclaseL-glutaminyl-4-methylcoumarinylamideFluorometricPyroglutamyl aminopeptidase nih.gov
Pyroglutamyl aminopeptidasepyroglutamyl-β-naphthylamideFluorometricNone sav.sk
Pyroglutamyl aminopeptidase type-IIFluorometricDipeptidyl aminopeptidase type-IV nih.gov
C1 Cysteine PeptidasesGlp-Phe-Gln-pNAColorimetricNone frontiersin.org

Note: This table is interactive and can be sorted by clicking on the column headers.

Conductimetric Methods for Pyroglutamyl Peptidase Activity

Conductimetric methods offer a highly sensitive alternative for assaying pyroglutamyl peptidase activity. researchgate.net This technique measures the change in electrical conductivity of a solution resulting from an enzymatic reaction. nih.govbiopolymers.org.ua The hydrolysis of a neutral substrate into charged products leads to an increase in the solution's conductivity, which can be continuously monitored to determine the rate of the reaction. researchgate.net

For the assay of pyroglutamyl peptidase, substrates such as pyroglutamylalanine (B12437793) or pyroglutamyltyrosine can be used. researchgate.net The enzymatic hydrolysis of these dipeptides at an alkaline pH (e.g., pH 8.6 in a Tris buffer) produces a pyroglutamyl anion and the corresponding amino acid, along with a proton. researchgate.net The change in conductivity is directly proportional to the rate of substrate hydrolysis. researchgate.net

A significant advantage of the conductimetric method is its increased sensitivity compared to some spectrophotometric assays. researchgate.net For instance, when assaying for Streptococcus pyogenes pyroglutamyl peptidase, conductimetry was found to be much more sensitive than a spectrophotometric comparison using pyroglutamyl-β-naphthylamide. researchgate.net The use of a C-protected dipeptide like pyroglutamylalanine amide can further enhance the sensitivity of the conductimetric assay. researchgate.net

However, a limitation of this method is its restriction to solutions of low ionic strength. researchgate.net The sensitivity of the measurement is defined by the relative change in conductance; therefore, a high background conductance from the buffer or other ions in the solution can decrease the sensitivity of the assay. researchgate.net

Table 2: Kinetic Parameters for Pyroglutamyl Peptidase Measured by Conductimetry

SubstrateKM (mM)Reference
Pyroglutamylalanine0.34 researchgate.net
Pyroglutamyltyrosine0.47 researchgate.net

Note: This table is interactive and can be sorted by clicking on the column headers. KM (Michaelis constant) is a measure of the substrate concentration at which the enzyme reaction rate is half of its maximum.

Chromatographic Techniques for Compound Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and related peptides from complex mixtures. researchgate.netnih.gov These methods separate components based on their differential distribution between a stationary phase and a mobile phase. savemyexams.com

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of pyroglutamyl peptides. libretexts.org It involves spotting a sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. savemyexams.com A solvent, or mobile phase, then moves up the plate by capillary action, separating the components of the sample based on their differing affinities for the stationary and mobile phases. savemyexams.com

The separation of pyroglutamyl peptides by TLC can be influenced by the choice of the stationary and mobile phases. For instance, the product of a pyroglutamyl peptidase reaction can be demonstrated by TLC. researchgate.net While specific TLC conditions for this compound are not detailed in the provided results, general principles of amino acid and peptide TLC can be applied. southernbiological.com The separated spots can be visualized using various methods, such as UV light or staining reagents like ninhydrin. savemyexams.com

One of the challenges with TLC is that factors like humidity and temperature can affect the results as it is an open system. libretexts.org For compounds that are unstable on the acidic silica gel, alternative stationary phases or two-dimensional TLC techniques can be employed. rochester.edu

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful tool for the analysis of pyroglutamyl peptides, offering high resolution and quantification capabilities. nih.govaltabioscience.com In LC, the sample is passed through a column packed with a stationary phase under high pressure. altabioscience.com

Several LC modes can be utilized for the analysis of this compound and similar compounds:

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for separating peptides. altabioscience.com It employs a non-polar stationary phase and a polar mobile phase. Peptides are separated based on their hydrophobicity. The product of pyroglutamyl peptidase activity has been confirmed using LC. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like pyroglutamyl peptides. polylc.comnih.gov It uses a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. polylc.com BEH amide columns have shown good retention and separation for free amino acids and are a suitable choice for HILIC-based analysis of polar peptides. nih.gov

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be used to separate pyroglutamyl peptides from other charged molecules in a sample. researchmap.jp

The combination of LC with mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for identifying and quantifying pyroglutamyl peptides in complex biological samples. researchgate.net This technique has been used to identify numerous pyroglutamyl peptides in fermented food products. researchgate.net

Computational Studies and Molecular Modeling

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. oup.comnih.govdovepress.com In the context of Pyroglutamylalanine (B12437793) amide, docking simulations can be employed to forecast its binding mode and affinity within the active site of a target protein.

By computationally placing Pyroglutamylalanine amide into the binding pocket of a selected protein, molecular docking algorithms can calculate a scoring function to estimate the binding affinity. This score, often expressed in kcal/mol, represents the free energy of binding. A lower score typically indicates a more favorable binding interaction. For illustrative purposes, the predicted binding affinities of this compound against three hypothetical enzyme targets are presented in Table 1. These enzymes—a hypothetical protease, kinase, and ligase—are common targets in drug discovery. The docking results suggest that this compound may exhibit a preference for the protease, as indicated by the lowest binding energy. The interactions within the active site can also be visualized to understand the specific residues involved in binding.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Protease X-7.8Asp102, His57, Ser195
Kinase Y-6.5Lys72, Glu91, Asp184
Ligase Z-5.9Arg210, Tyr154, Gln88

Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets. This table displays hypothetical binding affinities and key interacting amino acid residues for this compound with three different classes of enzymes, as predicted by molecular docking simulations.

Interacting Group of this compoundProtein ResidueInteraction TypeDistance (Å)
Pyroglutamyl carbonyl oxygenSer195 (backbone NH)Hydrogen Bond2.9
Alanine (B10760859) amide NHAsp102 (side chain COO-)Hydrogen Bond3.1
Alanine methyl groupVal216, Leu99HydrophobicN/A
Pyroglutamyl ringHis57π-stacking (edge-to-face)4.5

Table 2: Analysis of Key Interactions between this compound and the Active Site of Hypothetical Protease X. This table details the specific types of non-covalent interactions, including the atoms involved and their distances, as identified from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of a molecule over time. nih.govethz.chpnas.org By simulating the atomic motions of this compound in a solvent environment, typically water, MD can reveal its flexibility, stable conformations, and the transitions between them. bonvinlab.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. bonvinlab.org

MD simulations can be used to assess the stability of the dipeptide's secondary structure and the flexibility of its backbone and side chains. The root mean square deviation (RMSD) of the atomic positions from an initial structure is often monitored to evaluate conformational stability. A stable RMSD value over the course of a simulation suggests that the molecule has reached an equilibrium state. bonvinlab.org Furthermore, analysis of the simulation trajectory can identify predominant conformational clusters, representing the most populated shapes of the molecule in solution. Table 3 presents hypothetical data from a 100-nanosecond MD simulation of this compound, highlighting its conformational dynamics.

Simulation Time (ns)Average RMSD (Å)Major Conformational StateHydrogen Bonds (intramolecular)
0-201.5Extended0-1
21-600.8Folded (β-turn like)1-2
61-1000.9Folded (β-turn like)1-2

Pharmacophore Modeling for Rational Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.govacs.orgcreative-biolabs.comdergipark.org.tr A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. creative-biolabs.com

Starting from the docked conformation of this compound within its target's active site, a structure-based pharmacophore model can be generated. nih.gov This model can then be used as a 3D query to screen large chemical databases for other molecules that possess a similar arrangement of features and are therefore likely to bind to the same target. dergipark.org.tr This approach facilitates the discovery of novel and structurally diverse compounds with potential therapeutic activity. Table 4 outlines a hypothetical pharmacophore model derived from the binding mode of this compound.

Pharmacophoric FeatureLocation (relative to ligand)Vector/Radius
Hydrogen Bond AcceptorPyroglutamyl carbonyl oxygenVector pointing away from oxygen
Hydrogen Bond DonorAlanine amide nitrogenVector pointing along N-H bond
Hydrophobic CenterAlanine methyl groupSphere of 1.5 Å radius
Aromatic RingCenter of pyroglutamyl ringNormal vector to the ring plane

Table 4: Hypothetical Pharmacophore Model for this compound. This table describes the key chemical features of this compound that are important for its interaction with a hypothetical protein target. These features can be used to search for other molecules with similar properties.

Future Research Directions

Exploration of Novel Synthetic Routes

The synthesis of peptides and their derivatives is a well-established field, yet there remains a continuous drive for more efficient, scalable, and environmentally benign methodologies. Future research into the synthesis of Pyroglutamylalanine (B12437793) amide should focus on moving beyond traditional solution-phase and solid-phase peptide synthesis (SPPS) protocols to explore innovative strategies.

One promising avenue is the development of chemo-enzymatic synthesis routes. Utilizing enzymes for the formation of the peptide bond or the cyclization of the pyroglutamyl ring could offer high stereoselectivity and milder reaction conditions, reducing the need for complex protecting group strategies and minimizing hazardous waste.

Another area for exploration is the application of novel coupling reagents and activation methods. While reagents like carbodiimides (DCC, EDC) and aminium-based reagents (HBTU, HATU) are standard, research into new catalytic cycles for amide bond formation could lead to breakthroughs. researchgate.net For instance, the development of self-activating monomers, similar to the benzothiazole-2-sulfonyl (Bts) strategy reported for peptide nucleic acid synthesis, could streamline the production of Pyroglutamylalanine amide. nih.gov Flow chemistry represents another frontier, offering precise control over reaction parameters, improved safety, and the potential for continuous, automated production, which would be highly advantageous for large-scale manufacturing.

Synthetic StrategyPotential AdvantagesKey Research Focus
Chemo-enzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced waste.Identification and engineering of suitable ligases or cyclases.
Novel Coupling Reagents Increased efficiency, reduced racemization, improved atom economy.Design of new catalytic systems for amide bond formation.
Flow Chemistry Enhanced safety, scalability, and automation; precise process control.Optimization of reactor design and reaction conditions for continuous synthesis.
Solid-Phase Synthesis (SPS) Allows for rapid and convenient access to a wide range of analogs. mdpi.comDevelopment of new resins and linkers to improve yield and purity.

Comprehensive Elucidation of Endogenous Pathways

A critical gap in the current understanding of this compound is the lack of knowledge regarding its endogenous lifecycle. It is unknown whether this dipeptide amide is a product of natural metabolic pathways in mammals, a xenobiotic, or a metabolite of a larger precursor peptide. Future research must prioritize the comprehensive elucidation of its potential endogenous formation and degradation pathways.

This investigation would require a search for specific enzymes responsible for its biosynthesis and catabolism. For biosynthesis, research could focus on identifying a putative "this compound synthetase" or exploring whether it is formed via a post-translational modification of a larger peptide, followed by enzymatic cleavage. The study of amidotransferases, which are crucial for the formation of other amide-containing biomolecules like Asn-tRNA and Gln-tRNA, could provide a model for the types of enzymes that may be involved. nih.gov

For degradation, the focus would be on identifying specific peptidases or hydrolases that cleave the amide bonds. The stability of the pyroglutamyl ring to enzymatic degradation is a key characteristic of thyrotropin-releasing hormone (TRH) and other pyroglutamyl-containing peptides, and understanding the enzymes that can open this ring or cleave the C-terminal amide is crucial. Investigating pathways similar to those for fatty acid amides, which involve enzymes like fatty acid amide hydrolase (FAAH), could provide valuable insights into potential catabolic routes. nih.gov

Advanced Mechanistic Studies on Nootropic Effects

Initial research has demonstrated that L-pyroglutamyl-D-alanine amide can restore hippocampal long-term potentiation (LTP) in rats exposed to ethanol (B145695) and selectively improve contextual memory. nih.govnih.gov These findings provide a strong foundation for more advanced mechanistic studies to pinpoint the precise molecular targets and pathways underlying its nootropic effects.

Future research should employ sophisticated electrophysiological and neurochemical techniques to dissect its mechanism of action. Key areas of investigation include:

Glutamatergic System Modulation: Given that LTP is a primary experimental model for learning and memory and is highly dependent on glutamate (B1630785) receptors, detailed studies are needed to determine how this compound interacts with NMDA and AMPA receptors. Research could investigate whether it acts as a positive allosteric modulator or influences receptor trafficking and expression.

Synaptic Plasticity Pathways: Beyond LTP, its effects on other forms of synaptic plasticity, such as long-term depression (LTD) and depotentiation, should be explored. This would provide a more complete picture of its influence on synaptic information processing.

Neuroprotective Properties: Many nootropic agents exhibit neuroprotective effects. bmrat.org Future studies should investigate whether this compound can protect neurons from various insults, such as oxidative stress, excitotoxicity, or neuroinflammation, in relevant cell culture and animal models of cognitive decline.

Cholinergic and Monoaminergic Systems: The potential influence on other neurotransmitter systems integral to cognition, such as the cholinergic and monoaminergic systems, should not be overlooked. healthopenresearch.org

Development of Targeted Peptidomimetic Analogs

While this compound shows promise, natural peptides often suffer from poor metabolic stability and limited ability to cross the blood-brain barrier. The development of peptidomimetic analogs is a rational strategy to overcome these limitations. cnr.itresearchgate.net Peptidomimetics are designed to mimic the essential structural features of the parent peptide required for biological activity while having improved drug-like properties. researchgate.net

Future research should focus on the rational design and synthesis of analogs with enhanced stability and central nervous system (CNS) penetration. Several strategies could be employed:

Amide Bond Isosteres: Replacing the scissile amide bonds with non-natural linkers (e.g., reduced amides, thioamides, triazoles) can confer resistance to proteolytic degradation. researchgate.net

Conformational Constraints: Introducing cyclic structures or using conformationally restricted amino acids can lock the molecule into its bioactive conformation, potentially increasing receptor affinity and selectivity.

Retro-Inverso Peptides: Synthesizing analogs with D-amino acids in the reverse sequence can create a molecule with a similar side-chain topology to the parent L-peptide but with significantly enhanced resistance to proteases. nih.gov

Lipidation: Attaching lipid moieties can improve membrane permeability and facilitate entry into the CNS.

Peptidomimetic StrategyPrimary GoalExample Modification
Amide Bond Isosteres Enhance metabolic stability against peptidases. researchgate.netReplacement of C-N bond with a C-S (thioamide) or a triazole ring.
Conformational Constraint Increase receptor affinity and selectivity.Introduction of lactam bridges or use of N-methylated amino acids.
Retro-Inverso Analogs Improve protease resistance while maintaining side-chain topology. nih.govSynthesis using D-amino acids in the reverse primary sequence.
Lipidation / Pro-drugs Improve bioavailability and CNS penetration. researchgate.netCovalent attachment of a fatty acid chain.

Application of Multi-Omics Approaches in Preclinical Research

To gain a holistic understanding of the biological effects of this compound, future preclinical research should leverage the power of multi-omics approaches. nih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the molecular changes induced by the compound, helping to identify its mechanism of action and potential off-target effects. nih.gov

Transcriptomics (RNA-Seq): This can be used in neuronal cell cultures or brain tissue from treated animals to identify which genes are up- or down-regulated by this compound. This could reveal entire pathways related to synaptic function, neuroprotection, or inflammation that are modulated by the compound.

Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in the levels of thousands of proteins in response to treatment. This can identify specific protein targets, binding partners, and downstream signaling cascades affected by the dipeptide amide.

Metabolomics: This approach can reveal changes in the levels of small-molecule metabolites, such as neurotransmitters, amino acids, and lipids, in the brain. This would provide direct evidence of how this compound alters brain neurochemistry and metabolism. researchgate.net

By integrating these different omics datasets, researchers can construct comprehensive network models of the compound's effects, leading to a more profound understanding of its nootropic properties and paving the way for more targeted and effective therapeutic development. mdpi.com

Q & A

Q. What are the key structural features and synthesis pathways for pyroglutamylalanine amide?

this compound contains a pyroglutamate residue (cyclic lactam of glutamic acid) linked to alanine via an amide bond. Synthesis typically involves:

  • Protection of functional groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unintended side reactions during peptide coupling .
  • Solid-phase peptide synthesis (SPPS) : Employ carbodiimide-based coupling agents (e.g., HBTU or DCC) to activate carboxyl groups for amide bond formation .
  • Cyclization : Acidic or thermal conditions to form the pyroglutamate ring post-synthesis . Validate purity via reverse-phase HPLC and characterize using NMR (e.g., ¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How should researchers optimize analytical methods for characterizing this compound?

  • Chromatography : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) for HPLC purity assessment. Retention time and peak symmetry indicate structural integrity .
  • Spectroscopy : Assign NMR peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyroglutamate ring and alanine moiety .
  • Data validation : Compare spectral data with synthetic standards and reference databases (e.g., PubChem or SciFinder) to confirm identity .

Q. What stability considerations are critical for this compound in experimental settings?

Stability depends on:

  • pH : Hydrolysis of the amide bond accelerates under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for storage .
  • Temperature : Store lyophilized samples at −20°C to prevent degradation. For in vitro assays, avoid prolonged exposure to >37°C .
  • Oxidation : Add antioxidants (e.g., EDTA) to aqueous solutions to prevent radical-mediated degradation .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) of this compound in biological systems?

  • Mutagenesis studies : Replace alanine with D-amino acids or non-canonical residues (e.g., β-alanine) to assess stereochemical and steric effects on receptor binding .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., neuropeptide receptors). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Pharmacological assays : Measure EC₅₀/IC₅₀ values in cell-based assays (e.g., cAMP accumulation) with positive/negative controls to quantify potency .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

  • Batch variability : Ensure consistent synthesis protocols and purity (>95%) across studies .
  • Assay conditions : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1%) to minimize variability .
  • Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction to assess significance. Report p-values and confidence intervals .

Q. How can mechanistic studies elucidate this compound’s interaction with enzymatic pathways?

  • Kinetic assays : Monitor substrate depletion via LC-MS/MS to determine Michaelis-Menten parameters (Km, Vmax) for enzymes like pyroglutamyl peptidase .
  • Isotope labeling : Use ¹⁵N-labeled alanine to track amide bond cleavage via mass spectrometry .
  • Inhibitor profiling : Co-administer competitive inhibitors (e.g., thiorphan) to identify pathway-specific modulation .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

  • Animal models : Adhere to ARRIVE guidelines for dosing, sample size, and humane endpoints. Use transgenic models (e.g., knockouts) to assess target specificity .
  • Human samples : Obtain informed consent and IRB approval for ex vivo tissue studies. Anonymize data to protect participant privacy .

Methodological Best Practices

Q. How to design experiments for optimizing this compound’s solubility and bioavailability?

  • Solubility screening : Test solvents (e.g., PEG-400, cyclodextrins) using shake-flask or UV-Vis methods. Calculate logP values to predict membrane permeability .
  • Formulation : Prepare nanoemulsions or liposomes for in vivo delivery. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R. Report R² values and residuals .
  • Outlier detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for reproducibility?

  • Detailed Materials : Specify reagent sources (e.g., Sigma-Aldrich, Catalog #), lot numbers, and storage conditions .
  • Instrument parameters : Include HPLC column dimensions (e.g., 4.6 × 250 mm, 5 µm) and MS ionization settings (e.g., ESI+, 70 eV) .
  • Raw data archiving : Upload spectra, chromatograms, and statistical outputs to repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.